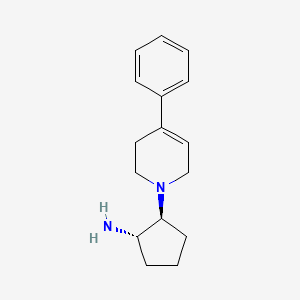
(1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with an amine group and a dihydropyridine ring with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Coupling of the Rings: The dihydropyridine and cyclopentane rings can be coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine: A stereoisomer with different biological activity.
2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Stereochemistry: The (1S,2S) configuration may confer unique biological activity compared to other stereoisomers.
Ring Structure: The combination of a cyclopentane ring with a dihydropyridine ring is relatively rare, offering distinct chemical properties.
Propriétés
Numéro CAS |
928776-83-4 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
(1S,2S)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H22N2/c17-15-7-4-8-16(15)18-11-9-14(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,9,15-16H,4,7-8,10-12,17H2/t15-,16-/m0/s1 |
Clé InChI |
AYEZEWRXULBVEW-HOTGVXAUSA-N |
SMILES isomérique |
C1C[C@@H]([C@H](C1)N2CCC(=CC2)C3=CC=CC=C3)N |
SMILES canonique |
C1CC(C(C1)N2CCC(=CC2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


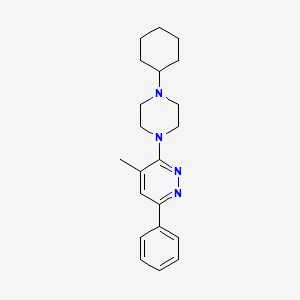
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
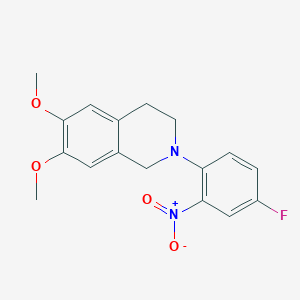
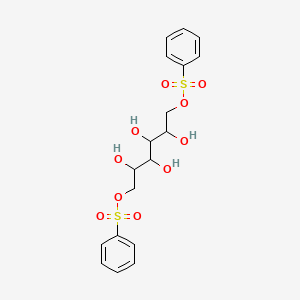


![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
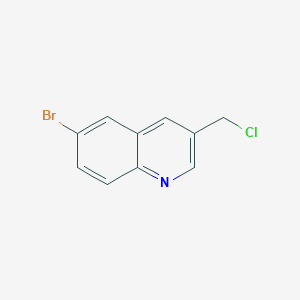
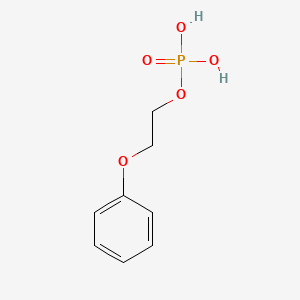
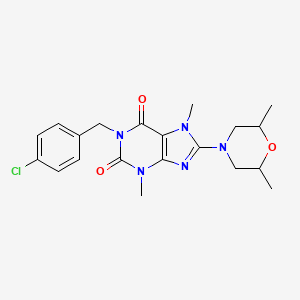
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
